Octyl 4-methylbenzenesulfonate

Nucleophilic Substitution Reaction Kinetics Leaving Group Ability

Octyl 4-methylbenzenesulfonate (CAS: 3386-35-4), commonly known as n-octyl tosylate, is a sulfonate ester derived from p-toluenesulfonic acid and n-octanol. It is a key intermediate in organic synthesis due to the exceptional leaving group ability of the tosylate moiety, which allows for controlled nucleophilic substitution reactions.

Molecular Formula C15H24O3S
Molecular Weight 284.4 g/mol
CAS No. 3386-35-4
Cat. No. B1581204
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameOctyl 4-methylbenzenesulfonate
CAS3386-35-4
Molecular FormulaC15H24O3S
Molecular Weight284.4 g/mol
Structural Identifiers
SMILESCCCCCCCCOS(=O)(=O)C1=CC=C(C=C1)C
InChIInChI=1S/C15H24O3S/c1-3-4-5-6-7-8-13-18-19(16,17)15-11-9-14(2)10-12-15/h9-12H,3-8,13H2,1-2H3
InChIKeyLYQJBZLAANNIER-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Octyl 4-methylbenzenesulfonate (3386-35-4): Procurement Guide for n-Octyl Tosylate in Nucleophilic Substitution Synthesis


Octyl 4-methylbenzenesulfonate (CAS: 3386-35-4), commonly known as n-octyl tosylate, is a sulfonate ester derived from p-toluenesulfonic acid and n-octanol [1]. It is a key intermediate in organic synthesis due to the exceptional leaving group ability of the tosylate moiety, which allows for controlled nucleophilic substitution reactions [2]. The compound is a clear, colorless to light yellow liquid with a density of 1.06 g/mL and a high boiling point of 392.5 °C at 760 mmHg [1].

Why Octyl 4-methylbenzenesulfonate Outperforms Generic Alkyl Halides in Controlled SN2 Reactions


Generic alkylating agents like n-octyl bromide or iodide often suffer from variable reactivity and can promote undesired elimination or racemization pathways in SN2 reactions, compromising stereochemical integrity [1]. In contrast, alkyl tosylates provide a superior balance of high reactivity and predictable stereochemical outcomes. This is because the tosylate leaving group is a much weaker base than halides [2], and its preparation from the corresponding alcohol does not affect the bonds to the stereogenic center, ensuring the optical purity of the tosylate directly reflects that of the starting alcohol [1]. Therefore, simple substitution with a generic alkyl halide is not equivalent and can lead to significant differences in yield and stereochemical purity, which are critical for precise organic synthesis.

Quantitative Differentiation of Octyl 4-methylbenzenesulfonate (CAS 3386-35-4) from Alternative Electrophiles


Superior Leaving Group Reactivity: 100,000x More Reactive than Chloride in SN2 Displacement

In nucleophilic substitution (SN2) reactions, the tosylate group (TsO-) demonstrates a relative reactivity rate of approximately 10^5 (100,000) compared to a baseline of 1 for the chloride leaving group (Cl-) [1]. This is due to the exceptional stability of the tosylate anion, which is the conjugate base of the strong acid p-toluenesulfonic acid (pKa ≈ -2.8). This rate is an order of magnitude higher than that of bromide (10^2) and on par with iodide (10^1) under standard conditions [1].

Nucleophilic Substitution Reaction Kinetics Leaving Group Ability Synthetic Methodology

Preservation of Stereochemical Integrity: Racemization-Free Synthesis Pathway

The conversion of a chiral alcohol to its corresponding tosylate proceeds with complete retention of configuration at the stereogenic center [1]. This is because the reaction involves the O-H bond, not the C-O bond. Subsequent SN2 displacement of the tosylate with a nucleophile occurs with predictable inversion of configuration. This two-step process allows for the controlled synthesis of a desired stereoisomer [1]. In contrast, direct conversion of an alcohol to an alkyl halide using HBr or HCl often proceeds through an SN1 pathway, leading to racemization and loss of stereochemical purity. For instance, the reaction of a specific secondary alcohol with HBr resulted in a 13% racemized product [2].

Stereochemistry Asymmetric Synthesis Chiral Building Blocks SN2 Mechanism

Verifiable High Purity: Reliable 96-97% Assay for Reproducible Research

Commercial suppliers of Octyl 4-methylbenzenesulfonate (CAS 3386-35-4) consistently offer and certify the compound at high purity levels. For example, major suppliers list this compound with a minimum purity of 96% or 97% by GC . These purity levels are verifiable through provided certificates of analysis (CoA), which often include NMR, HPLC, or GC data . This is a critical differentiator from custom-synthesized or lower-grade alternatives where impurity profiles are undefined.

Quality Control Purity Analytical Chemistry Procurement Specification

Favorable Physical State for Handling: Liquid at Room Temperature vs. Solid Analogs

Octyl 4-methylbenzenesulfonate is a liquid at standard room temperature (20°C), as indicated by its physical form specification . This contrasts with many shorter-chain alkyl tosylates (e.g., methyl tosylate, m.p. 28°C; ethyl tosylate, m.p. 32°C) which are solids. The liquid state of the n-octyl ester simplifies handling, dispensing, and mixing in both laboratory and pilot-scale processes, eliminating the need for pre-heating to achieve a liquid state.

Physical Properties Formulation Process Chemistry Handling

High-Value Application Scenarios for Octyl 4-methylbenzenesulfonate (3386-35-4)


Precise Introduction of n-Octyl Group in Chiral Drug Intermediate Synthesis

Due to its ability to preserve stereochemical integrity during synthesis [1], n-octyl tosylate is ideally suited for introducing an n-octyl chain into a chiral molecule with predictable inversion. This two-step sequence (alcohol -> tosylate -> SN2 product) is a cornerstone in the synthesis of enantiomerically pure pharmaceutical intermediates, where even minor racemization (e.g., >1%) is unacceptable. Its high purity (96-97%) further ensures that the alkylation step proceeds cleanly .

Synthesis of Non-Ionic Surfactants and Amphiphilic Molecules

The combination of a hydrophilic sulfonate leaving group and a long hydrophobic n-octyl chain makes this compound a strategic intermediate for synthesizing non-ionic surfactants or amphiphilic molecules. It can react with various nucleophiles, such as amines or polyethers, to create custom molecules with precisely controlled hydrophilic-lipophilic balance (HLB) . The liquid physical state of the reagent simplifies the scale-up of such surfactant production processes .

Model Substrate for Investigating Reaction Kinetics and Mechanisms

The well-defined and rapid kinetics of n-octyl tosylate in SN2 reactions with organocuprates and other nucleophiles make it a valuable model substrate for mechanistic studies [1]. Its high reactivity allows researchers to study reaction rates under a wide range of conditions, and its non-volatility and liquid state make it safer and more convenient to handle than its volatile, low-molecular-weight halide counterparts .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

35 linked technical documents
Explore Hub


Quote Request

Request a Quote for Octyl 4-methylbenzenesulfonate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.